Apigenin 7,4'-dimethyl ether is a natural product found in Pongamia pinnata var. pinnata, Peperomia leptostachya, and other organisms with data available.
7,4'-Di-O-methylapigenin
CAS No.: 5128-44-9
Cat. No.: VC21341275
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5128-44-9 |
---|---|
Molecular Formula | C17H14O5 |
Molecular Weight | 298.29 g/mol |
IUPAC Name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3 |
Standard InChI Key | LZERJKGWTQYMBB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O |
Chemical Identity and Structural Properties
7,4'-Di-O-methylapigenin is a methylated derivative of apigenin, belonging to the flavone class of flavonoids. This compound exists as a white crystalline powder with specific physicochemical properties that contribute to its biological activity.
Chemical Nomenclature and Identification
The compound is known by several names in scientific literature, with its primary identification parameters outlined in the following table:
Parameter | Information |
---|---|
Primary Name | 7,4'-Di-O-methylapigenin |
Common Synonyms | 4',7-Dimethoxyapigenin, 4',7-Dimethoxy-5-hydroxyflavone, Acacetin 7-O-methyl ether |
CAS Registry Number | 5128-44-9 |
EINECS | 225-867-4 |
Molecular Formula | C₁₇H₁₄O₅ |
Molecular Weight | 298.29 g/mol |
The compound can also be found in a glycosylated form (7,4'-Di-O-methylapigenin 5-O-xylosylglucoside) with CAS number 221257-06-3 and molecular formula C₂₈H₃₂O₁₄ (molecular weight: 592.54 g/mol) . This glycosylated derivative represents an important natural variant with potentially distinct biological properties.
Physicochemical Properties
7,4'-Di-O-methylapigenin possesses specific physical and chemical characteristics that influence its handling, storage, and biological activities:
Property | Value |
---|---|
Physical Appearance | White crystalline powder |
Density | 1.321±0.06 g/cm³ (Predicted) |
Melting Point | 139-140 °C |
Boiling Point | 515.2±50.0 °C (Predicted) |
Solubility | Soluble in methanol, ethanol, chloroform, DMSO and other organic solvents |
pKa | 6.35±0.40 (Predicted) |
Recommended Storage | Under inert gas (nitrogen or argon) at 2-8°C |
These properties highlight the compound's moderate polarity and thermal stability, which are important considerations for laboratory handling and experimental design .
Natural Sources and Biosynthesis
Natural Occurrence
7,4'-Di-O-methylapigenin is a secondary metabolite found in various plants, including medicinal herbs and fruits. It has been isolated from natural sources such as olive oil, wine, and certain medicinal plants . The compound is biosynthesized through the plant's secondary metabolism pathways, primarily the phenylpropanoid pathway, which produces various flavonoids and other phenolic compounds.
Biosynthetic Pathway
The biosynthesis of 7,4'-Di-O-methylapigenin involves the initial formation of the flavone backbone (apigenin), followed by specific O-methylation at the 7 and 4' positions. This selective methylation is typically catalyzed by O-methyltransferase enzymes that use S-adenosylmethionine (SAM) as the methyl donor. The glycosylated derivative (7,4'-Di-O-methylapigenin 5-O-xylosylglucoside) undergoes additional enzymatic modification with the addition of sugar moieties .
Mechanism of Action
Inhibition of Drug Efflux Pumps
The most well-characterized mechanism of action for 7,4'-Di-O-methylapigenin is its ability to inhibit ABC drug efflux pumps in pathogenic fungi. Studies have shown that the compound causes a higher accumulation of ciprofloxacin in Candida cells compared to the known efflux pump inhibitor reserpine .
This inhibitory activity occurs in a dose-dependent manner with an IC50 value of 51.64 μg/ml. The inhibition of efflux pumps prevents the active expulsion of antifungal drugs from fungal cells, thereby increasing intracellular drug concentrations and enhancing the efficacy of antifungal treatments .
Synergistic Effects with Antifungal Agents
7,4'-Di-O-methylapigenin demonstrates synergistic effects when combined with conventional antifungal agents such as miconazole. By blocking ABC efflux pumps, the compound increases the susceptibility of Candida to antifungal treatments. This synergism could be valuable in addressing fungal infections that have developed resistance to standard treatments .
Laboratory Applications and Preparation
Analytical Reference Material
Desired Concentration | Volume Needed for Various Weights |
---|---|
1 mg | |
1 mM | 3.3523 mL |
5 mM | 0.6705 mL |
10 mM | 0.3352 mL |
50 mM | 0.0670 mL |
100 mM | 0.0335 mL |
This table assumes dissolution in an appropriate organic solvent such as DMSO or methanol. Lower concentrations generally provide better solubility for experimental applications .
Current Research and Future Directions
Current State of Research
Current research on 7,4'-Di-O-methylapigenin has primarily focused on its antifungal properties and mechanisms of action as an efflux pump inhibitor. While significant progress has been made in understanding these aspects, other biological activities remain less thoroughly investigated .
The compound's potential as a lead structure for the development of novel antifungal agents represents an important area of ongoing research. Its ability to enhance the efficacy of existing antifungal drugs through synergistic mechanisms is particularly valuable in addressing the growing concern of antimicrobial resistance .
Future Research Opportunities
Several promising directions for future research on 7,4'-Di-O-methylapigenin include:
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In-depth investigation of its anti-inflammatory mechanisms and potential applications in inflammatory conditions
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Exploration of its metabolic effects, particularly in relation to diabetes and obesity
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Comprehensive evaluation of anticancer properties and mechanisms
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Structure-activity relationship studies to develop more potent derivatives
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In vivo studies to validate the observed in vitro activities and assess pharmacokinetic properties
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Development of improved formulations to enhance bioavailability and targeted delivery
Analytical Methods
Advanced analytical techniques are essential for the identification, quantification, and characterization of 7,4'-Di-O-methylapigenin in various matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents the gold standard for analysis of this compound, offering high sensitivity, specificity, and accuracy .
Specialized analytical services, such as those offered by research laboratories, provide comprehensive analysis of 7,4'-Di-O-methylapigenin with applications in:
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